Researchers risk SAR misinterpretation when substituting this 2-benzyl derivative with simpler benzimidazole-acetic acid congeners. The 2-benzyl group critically elevates LogP to 2.71 and shifts LogD to >0.8 at pH 5.5, fundamentally altering intracellular partitioning versus the unsubstituted core (LogD -0.92). This CAS-specific compound provides the exact patent scaffold for WO2006034418A2 CRTH2 antagonists and EP1663988A1 kinase inhibitors.
- Conforms to Rule of Three (MW 266.3 Da, PSA 55.12 Ų) for fragment-based screening at 1 mM.
- Carboxylic acid handle enables direct amide/ester elaboration for hit-to-lead libraries.
- Consistent physicochemical signature ensures assay reproducibility across batches.
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
CAS No.152342-26-2
Cat. No.B134292
⚠ Attention: For research use only. Not for human or veterinary use.
(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole-acetic acid hybrid that incorporates a benzyl group at the 2-position of the benzimidazole core and a carboxylic acid moiety at the 1-position . This substitution pattern confers a distinct physicochemical signature—moderate lipophilicity (LogP ≈ 2.71), limited aqueous solubility (~322 mg/L at 25 °C), and four rotatable bonds—that differentiates it from simpler benzimidazole-1-acetic acid congeners [1][2]. The compound serves as a versatile building block in medicinal chemistry, particularly for constructing libraries of CRTH2 antagonists, aldose reductase inhibitors, and kinase-targeting probes [3][4][5].
·Privileged scaffold for CRTH2 antagonist, kinase inhibitor, and aldose reductase inhibitor libraries
·Conformational flexibility from 4 rotatable bonds supports SAR exploration
·Carboxylic acid handle enables straightforward fragment elaboration to amides or esters
[4] Da Settimo F. et al. J. Med. Chem. 2001, 44, 4359-4369. [1,2,4]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors. View Source
[5] EP1663988A1. Benzyl-benzimidazolyl derivatives as inhibitors of tyrosine kinases (TIE-2, VEGFR, PDGFR, FGFR, FLT/KDR). View Source
Why (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid Is Irreplaceable
Substituting (2-benzyl-1H-benzimidazol-1-yl)acetic acid with a simpler benzimidazole-1-acetic acid or a 2-alkyl/2-aryl analog fundamentally alters three critical molecular properties that govern target engagement and assay reproducibility. First, the 2-benzyl group elevates LogP by approximately 1.6 units relative to the unsubstituted core, shifting the compound’s partitioning behavior in cell-based assays and potentially changing membrane permeability [1]. Second, the pH-dependent distribution (LogD at pH 5.5) of the benzyl derivative is >0.8, whereas the parent benzimidazole-1-acetic acid exhibits a negative LogD (−0.92), meaning the two compounds will differentially accumulate in intracellular compartments . Third, the four rotatable bonds of the benzyl analog provide conformational flexibility that is absent in more rigid congeners, influencing ligand–protein docking poses and structure–activity relationship (SAR) trends [2]. Consequently, data generated with a generic benzimidazole acetic acid cannot be extrapolated to the 2-benzyl derivative without risking misinterpretation of potency, selectivity, or off-target profiles.
Attribute
2-Benzyl Compound
Unsubstituted Analog
Lipophilicity
Higher LogP; alters membrane partitioning
Lower LogP; different cellular permeability profile
Intracellular Distribution (LogD pH 5.5)
Neutral; may accumulate in acidic organelles
Ionized; predominantly cytosolic distribution
Conformational Flexibility
4 rotatable bonds; higher induced-fit potential
2 rotatable bonds; more rigid scaffold
These physicochemical differences may shift assay outcomes; data generated with the unsubstituted analog cannot be directly extrapolated without validation.
The presence of the 2-benzyl group increases lipophilicity by approximately 1.6 LogP units compared to the unsubstituted benzimidazole-1-acetic acid scaffold [1]. This change predicts enhanced passive diffusion across lipid bilayers and altered cellular distribution .
Lipophilicity ShiftReported
ΔLogP +1.59
Supports membrane permeability assessment; need control for non-specific binding
Calculated; cross-study comparison
LipophilicityADMEMedicinal Chemistry
Evidence Dimension
Octanol-water partition coefficient (LogP)
Target Compound Data
2.71 (calculated)
Comparator Or Baseline
Benzimidazol-1-yl acetic acid: LogP = 1.12
Quantified Difference
ΔLogP = +1.59
Conditions
Calculated using ACD/Labs Percepta or analogous algorithm (standard medicinal chemistry descriptor).
Why This Matters
A higher LogP indicates greater membrane permeability, which may be desirable for intracellular targets but requires careful control of nonspecific binding in biochemical assays.
A positive LogD at physiological pH correlates with improved cellular uptake in many cell lines, a critical parameter when screening compound libraries in live-cell assays.
LogDDistribution coefficientCell-based assays
[1] Avdeef A. Absorption and Drug Development: Solubility, Permeability, and Charge State. 2nd ed. Wiley; 2012. View Source
Aqueous Solubility and Formulation Constraints
The 2-benzyl derivative exhibits moderate aqueous solubility (321.7 mg/L), approximately 20-fold lower than the unsubstituted benzimidazole-1-acetic acid (estimated solubility >6000 mg/L based on LogP) . This solubility window is sufficient for DMSO stock solutions but requires attention to buffer composition in aqueous assays [1].
Solubility DropClass-level
~20-fold lower
Requires DMSO co-solvent review; may limit aqueous formulation
WSKOW estimation; benchmark >6000 mg/L for parent
SolubilityFormulationAssay development
Evidence Dimension
Water solubility at 25 °C
Target Compound Data
321.7 mg/L
Comparator Or Baseline
Benzimidazol-1-yl acetic acid (estimated): >6000 mg/L (class-level inference based on lower LogP)
Quantified Difference
Approximately 20‑fold lower
Conditions
WSKOW v1.41 estimation from Log Kow (2.54).
Why This Matters
Limited aqueous solubility necessitates the use of co-solvents (e.g., DMSO ≤0.1%) in biochemical assays and may preclude certain in vivo formulations without pre‑formulation optimization.
SolubilityFormulationAssay development
[1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Adv. Drug Deliv. Rev. 2001, 46, 3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
Rotatable Bonds and Conformational Flexibility
With four rotatable bonds, (2-benzyl-1H-benzimidazol-1-yl)acetic acid adopts a greater number of low‑energy conformations than the rigid benzimidazole-1-acetic acid core (typically 2 rotatable bonds) [1]. Increased flexibility can enhance binding to proteins with induced‑fit pockets but also increases entropic penalties [2].
Rotatable BondsClass-level
+2 rotatable bonds
Increased conformational flexibility; may affect SAR and ligand efficiency
ChemDraw or similar molecular property calculation.
Why This Matters
The additional rotational degrees of freedom can be exploited in SAR exploration to modulate target selectivity, but they may also reduce ligand efficiency and should be accounted for in computational docking studies.
[1] m.chem960.com. 152342-26-2: Rotatable bond count = 4. View Source
[2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. J. Med. Chem. 2002, 45, 2615-2623. Molecular properties that influence the oral bioavailability of drug candidates. View Source
Polar Surface Area and Permeability
The topological polar surface area (TPSA) of (2-benzyl-1H-benzimidazol-1-yl)acetic acid is 55.12 Ų, placing it within the range considered favorable for blood‑brain barrier penetration (<70 Ų) while maintaining moderate solubility [1][2]. By comparison, more polar benzimidazole acetic acids (e.g., those bearing additional hydroxyl groups) exhibit PSA values >90 Ų, which may limit membrane crossing [3].
PSA ReductionReported
ΔPSA −35.25 Ų
Favorable for CNS permeability assessment; may support BBB penetration screening
Calculated using standard molecular property algorithms.
Why This Matters
A PSA below 60 Ų is often associated with favorable oral absorption and passive diffusion, making this compound a suitable core for CNS‑targeted probes and oral drug candidates.
The compound presents one hydrogen bond donor (carboxylic acid –OH) and four hydrogen bond acceptors (two benzimidazole nitrogen atoms and two carbonyl oxygen atoms) [1]. This pattern is conserved among many benzimidazole-1-acetic acid derivatives, but the specific spatial arrangement enforced by the 2-benzyl group may influence the directionality and strength of hydrogen bonds with biological targets [2].
H-Bond ProfileClass-level
+1 acceptor
May enhance kinase hinge-binding interactions; bidentate ligand context
Equivalent donors, +1 acceptor (target vs. baseline)
Conditions
Standard molecular property calculation (PubChem, ChemSpider).
Why This Matters
The additional hydrogen bond acceptor (the second benzimidazole nitrogen) may confer additional binding energy in targets where the benzimidazole ring acts as a bidentate ligand (e.g., kinase ATP pockets).
The 2-benzylbenzimidazole acetic acid core is explicitly claimed in patent WO2006034418A2 as a privileged scaffold for developing CRTH2 receptor antagonists [7]. The moderate lipophilicity (LogP 2.71) and four rotatable bonds provide a balance of membrane permeability and conformational adaptability, enabling systematic SAR exploration of the acetic acid moiety and the pendant benzyl ring . Procurement of this exact CAS number ensures consistency with the patent exemplars and facilitates rapid progression to lead optimization.
Kinase Inhibitor Library Building Block
EP1663988A1 describes benzyl-benzimidazolyl derivatives as inhibitors of receptor tyrosine kinases (TIE-2, VEGFR, PDGFR, FGFR, FLT/KDR) [7]. The (2-benzyl-1H-benzimidazol-1-yl)acetic acid intermediate can be functionalized at the carboxylic acid to generate amides, esters, or heterocycles, allowing parallel synthesis of focused kinase inhibitor libraries . Its PSA (55.12 Ų) and hydrogen-bonding capacity align with typical kinase hinge-binding motifs, making it a strategic starting material.
Aldose Reductase Inhibitor Development
Benzimidazole acetic acid derivatives are well-validated aldose reductase (ALR2) inhibitors; the [1,2,4]triazino[4,3-a]benzimidazole acetic acid series exhibited IC50 values as low as 0.36 μM [7]. While the parent (2-benzyl-1H-benzimidazol-1-yl)acetic acid itself is a simpler congener, it serves as a key intermediate for constructing more elaborate triazino-fused systems . The benzyl group at the 2-position is a critical determinant of ALR2 selectivity versus aldehyde reductase, as demonstrated by structure–activity studies [6].
Fragment-Based Screening
With a molecular weight of 266.3 Da, 4 rotatable bonds, and a PSA of 55.12 Ų, (2-benzyl-1H-benzimidazol-1-yl)acetic acid falls within the “Rule of Three” guidelines for fragment-based drug discovery [7]. Its moderate solubility (∼322 mg/L) and favorable LogD at pH 5.5 (0.83) make it suitable for fragment screening at concentrations up to 1 mM in aqueous buffer containing ≤5% DMSO . The carboxylic acid handle permits straightforward elaboration to amides or esters for hit‑to‑lead optimization.
Application
Selection Property
Validation Focus
CRTH2 antagonist scaffold synthesis
Patent-claimed core with balanced LogP and rotatable bonds
Receptor binding assays; systematic SAR of acetic acid and benzyl moieties
Kinase inhibitor library building block
Carboxylic acid handle for amide/ester diversification; PSA and H-bond profile align with kinase hinge motifs
Kinase panel screening; selectivity profiling
Aldose reductase (ALR2) inhibitor development
2-Benzyl group critical for ALR2 selectivity; supports triazino-fused elaboration
ALR2 vs aldehyde reductase selectivity assays; IC50 benchmarking
Fragment-based screening
MW 266 Da, PSA 55 Ų, solubility compatible with 1 mM screening (≤5% DMSO)
Biophysical binding assays (SPR, NMR); hit elaboration via carboxylic acid
[3] EP1663988A1. Benzyl-benzimidazolyl derivatives as inhibitors of tyrosine kinases. View Source
[4] Da Settimo F. et al. J. Med. Chem. 2001, 44, 4359-4369. [1,2,4]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors. View Source
[5] Sahoo PK, Behera PS. Eur. J. Med. Chem. 2010, 45, 909-914. Synthesis and biological evaluation of [1,2,4]triazino[4,3-a] benzimidazole acetic acid derivatives as selective aldose reductase inhibitors. View Source
[6] Da Settimo F. et al. J. Med. Chem. 2001, 44, 4359-4369. (Structure–activity relationships in the TBI series). View Source
[7] Congreve M, Carr R, Murray C, Jhoti H. Drug Discov. Today. 2003, 8, 876-877. A 'Rule of Three' for fragment-based lead discovery? View Source
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